骨形成成長ペプチド

説明

Osteogenic growth peptide (OGP) is a novel peptide that has been developed to promote bone formation and regeneration. OGP is a short peptide consisting of five amino acids and is believed to act as a growth factor, stimulating the production of new bone cells. OGP has been studied extensively in laboratory and clinical studies, and has shown great promise as a potential therapeutic agent for the treatment of bone diseases and disorders.

科学的研究の応用

骨形成と密度増加

骨形成成長ペプチド(OGP)は、生体内で骨形成を促進し、海綿骨密度を増加させることが示されています。 OGPは、線維芽細胞および骨芽細胞系細胞株の増殖を調節し、骨のミネラル化に不可欠なアルカリホスファターゼ活性を変化させます。 .

骨形成分化と増殖

OGPは、細胞の生存率、接着、骨形成分化、増殖に役割を果たします。 OGPは、骨組織工学において重要なステップである、骨形成とミネラル化のマーカの発現にも影響を与えます。 .

生体材料足場機能化

OGPは、低コストで化学合成することができ、免疫原性も少ないです。 OGPは、機能を強化するために改変し、生体材料足場を機能化することができ、再生医療への応用のための汎用性の高い薬剤となっています。 .

骨細胞へのアナボリック効果

OGPは、骨細胞と骨前駆細胞の分化にアナボリック効果があります。 これは、骨再生に不可欠なミネラル化を含む骨形成マーカの上昇につながります。 .

持続的デリバリーシステム

OGPの臨床応用は、急激な放出と容易な分解によって制限される可能性があります。 これらの限界を克服するために、GelMA/HAMA二重ネットワークハイドロゲルなどの持続的デリバリーシステムの開発が進められています。 .

骨芽細胞系細胞の刺激

OGPとそのC末端ペプチドOGP(10–14)はどちらも、骨の健康と修復において重要なプロセスである、骨芽細胞系細胞の増殖、分化、アルカリホスファターゼ活性、基質ミネラル化を刺激します。 .

作用機序

Target of Action

The primary target of the Osteogenic Growth Peptide (OGP) is the Cannabinoid Receptor Type 2 (CB2) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. OGP binds to CB2 and may act as both an agonist and positive allosteric modulator .

Mode of Action

OGP interacts with its target, the CB2 receptor, resulting in several changes. It stimulates osteoblast proliferation, osteoclastogenesis, and reduces macrophage inflammation . These effects are all abrogated by genetic or pharmacological ablation of CB2, indicating that OGP’s actions are mediated through this receptor .

Biochemical Pathways

It is known that ogp stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells . This suggests that OGP may influence key signaling pathways involved in bone metabolism .

Action Environment

The environment can influence the action, efficacy, and stability of OGP. For instance, in adult mice, exogenous administration of OGP completely prevented age-related bone loss . This suggests that age and related physiological changes may influence the effectiveness of OGP.

生化学分析

Biochemical Properties

The Osteogenic Growth Peptide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The active portion of the Osteogenic Growth Peptide, the Osteogenic Growth Peptide (10-14) region, is cleaved from the peptide and binds to the Osteogenic Growth Peptide receptor which activates the MAP kinase, the Src, and the RhoA pathways .

Cellular Effects

The Osteogenic Growth Peptide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. It stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells .

Molecular Mechanism

The Osteogenic Growth Peptide exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. The active portion of the Osteogenic Growth Peptide, the Osteogenic Growth Peptide (10-14) region, is cleaved from the peptide and binds to the Osteogenic Growth Peptide receptor which activates the MAP kinase, the Src, and the RhoA pathways .

特性

IUPAC Name |

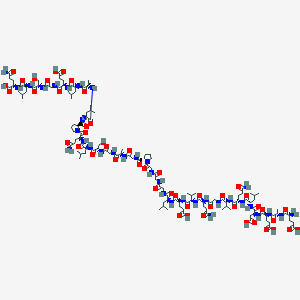

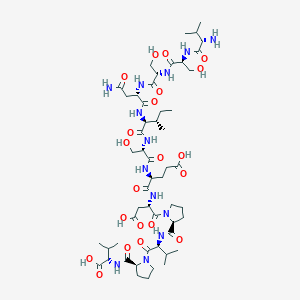

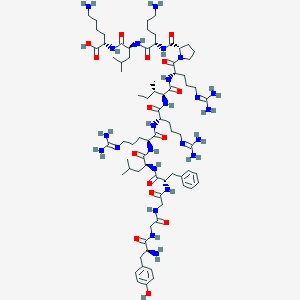

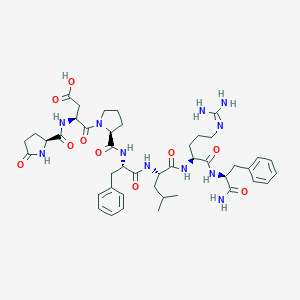

2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTJGCYVIRTGMZ-PXGLAOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H110N22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157894 | |

| Record name | Osteogenic growth peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132996-61-3 | |

| Record name | Osteogenic growth peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132996613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osteogenic growth peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

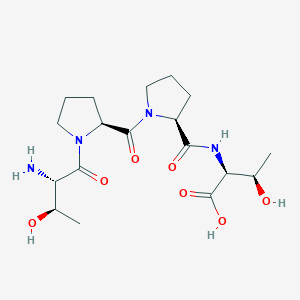

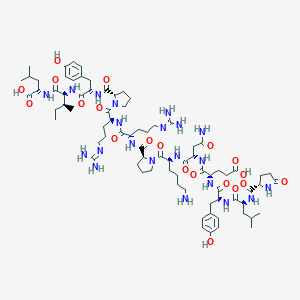

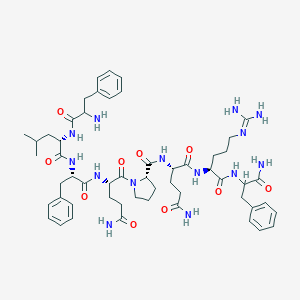

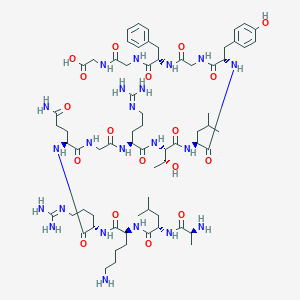

Feasible Synthetic Routes

Q & A

Q1: What is the origin and structure of osteogenic growth peptide?

A1: Osteogenic growth peptide (OGP) is a naturally occurring tetradecapeptide, originally isolated from regenerating bone marrow []. It is identical to the C-terminus of histone H4, encompassing amino acid residues 90-103 [, ]. The C-terminal pentapeptide, OGP(10-14) [H-Tyr-Gly-Phe-Gly-Gly-OH], represents the physiologically active fragment, exhibiting mitogenic activity in osteoblastic and fibroblastic cells [, ].

Q2: How does OGP interact with cells to exert its effects?

A2: OGP interacts with cells via specific binding proteins [, ]. While the complete receptor system is yet to be fully characterized, recent research points to the involvement of cannabinoid receptor type 2 (CB2) in mediating OGP's effects on osteoblasts, osteoclasts, and macrophages [].

Q3: What are the downstream effects of OGP binding?

A3: OGP binding initiates various signaling pathways, including the extracellularly regulated protein kinase (ERK) pathway, which plays a crucial role in cell proliferation and differentiation [, ]. One study revealed that OGP-(10-14) mitogenic signaling in osteoblastic cells requires de novo synthesis of mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2), leading to cAMP-response element-binding protein (CREB) phosphorylation and enhanced transcriptional activity [].

Q4: Does OGP interact with other growth factors?

A4: Yes, research suggests a synergistic effect between OGP(10-14) and granulocyte-macrophage colony-stimulating factor (GM-CSF) in promoting cell proliferation and myeloperoxidase (MPO) expression in HL60 cells, a myeloid cell line []. This synergistic effect appears to be mediated by RhoA activation [].

Q5: What is the therapeutic potential of OGP?

A5: OGP holds promise for treating bone-related disorders like osteoporosis and promoting bone regeneration in fracture healing [, , , ]. It stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells [, , , , ]. Additionally, OGP exhibits hematopoietic activity, potentially aiding in the recovery from bone marrow suppression [, , , ].

Q6: How does OGP influence bone formation?

A6: OGP stimulates osteoblast proliferation and differentiation, leading to increased alkaline phosphatase (ALP) activity, matrix mineralization, and the formation of mineralized nodules [, , , ]. It also upregulates the expression of osteogenic markers, including osteocalcin (BGP), RUNX2, BMP2, and OPN, further contributing to enhanced osteogenesis [, , ].

Q7: Can OGP counteract the negative effects of glucocorticoids on bone?

A7: Research suggests that OGP (10–14) can counteract the detrimental effects of glucocorticoids on bone by inhibiting osteoblast apoptosis induced by dexamethasone and restoring the expression of osteoprotegerin (OPG), a key regulator of bone resorption [].

Q8: How does OGP impact hematopoiesis?

A8: OGP demonstrates positive effects on hematopoiesis, particularly in the context of bone marrow suppression. Studies show that OGP administration increases white blood cell counts, total femoral bone marrow cellularity, and the number of colony-forming unit-granulocyte-macrophage (CFU-GM) in mice [, , ]. This hematopoietic stimulation is thought to be secondary to the stimulation of the stromal microenvironment, particularly the osseous niche [].

Q9: What are the challenges in delivering OGP effectively?

A9: Like many peptide therapeutics, OGP faces challenges related to its short half-life and potential for degradation in vivo []. Therefore, efficient delivery systems are crucial for maximizing its therapeutic potential.

Q10: What strategies are being explored to enhance OGP delivery?

A10: Various strategies are under investigation to improve OGP delivery and overcome its inherent limitations. These include incorporating OGP into biocompatible scaffolds and hydrogels, such as bacterial cellulose-hydroxyapatite composites, nanocellulose-collagen-apatite composites, and supramolecular hydrogels [, , , ]. These approaches aim to provide sustained release, protect the peptide from degradation, and enhance its localization to the target site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。